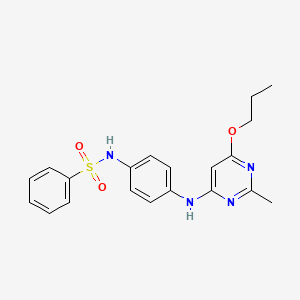

N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-3-13-27-20-14-19(21-15(2)22-20)23-16-9-11-17(12-10-16)24-28(25,26)18-7-5-4-6-8-18/h4-12,14,24H,3,13H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLNPMPMVORZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-methyl-6-propoxypyrimidine with 4-aminobenzenesulfonamide under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can lead to a variety of products depending on the nucleophile used .

Scientific Research Applications

N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes, thereby exerting its effects through this pathway .

Comparison with Similar Compounds

The following analysis compares N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide with structurally related sulfonamide-pyrimidine hybrids, focusing on synthesis, substituent effects, and biological activity.

Structural Analogues and Substituent Effects

Key Observations :

- Pyrimidine Core Modifications: The target compound’s 2-methyl and 6-propoxy groups contrast with ethylamino () or cyclopentyl substitutions ().

- Sulfonamide Variations : The unmodified benzenesulfonamide in the target compound differs from pyrimidin-2-yl sulfonamides (), which may alter target selectivity due to steric or electronic effects.

- Heterocyclic Systems: Analogues with pyrrolo- or thieno-fused pyrimidines () exhibit expanded π-systems, possibly enhancing binding affinity to hydrophobic enzyme pockets.

Key Observations :

- The target compound’s synthesis likely parallels methods for analogues (e.g., SNAr reactions), but yields and purity depend on substituent reactivity.

- Low yields in pyrrolo[2,3-d]pyrimidine synthesis (31.8%, ) highlight challenges in coupling bulky substituents.

Key Observations :

- Fluorinated analogues () may exhibit superior metabolic stability due to fluorine’s electron-withdrawing and C-F bond strength.

Biological Activity

N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with a pyrimidinylamino group , which contributes to its biological properties. The molecular formula is , and it has a molecular weight of approximately 348.42 g/mol. The unique substitutions on the pyrimidine and benzenesulfonamide rings influence its interaction with biological targets.

This compound primarily acts as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme that is often overexpressed in various cancers. By inhibiting CA IX, the compound disrupts the pH regulation within tumor cells, leading to reduced cell proliferation and increased apoptosis. This mechanism positions it as a promising candidate for cancer therapeutics.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits carbonic anhydrase IX, affecting tumor cell pH regulation. |

| Anticancer Properties | Demonstrates significant inhibitory effects against various cancer cell lines. |

| Antimicrobial Activity | Exhibits potential antimicrobial properties, although less studied. |

Case Studies and Experimental Data

- Antitumor Activity : A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell types .

- Mechanistic Studies : Further research indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

- Selectivity for CA IX : Comparative studies showed that this compound selectively inhibits CA IX over other isoforms, which may reduce off-target effects and enhance therapeutic efficacy .

Applications in Scientific Research

This compound has diverse applications:

- Cancer Research : As a lead compound for developing new anticancer agents targeting CA IX.

- Drug Development : Its unique structure allows for modifications that could enhance its efficacy or reduce side effects.

- Biochemical Studies : Used in studies exploring enzyme inhibition mechanisms and cellular pH regulation.

Q & A

Q. What are the key considerations for optimizing the synthetic yield of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide?

Methodological Answer: The synthesis involves multi-step reactions, including pyrimidine core formation, propoxy group introduction, and sulfonamide coupling. Key factors include:

- Catalysts : Use palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to enhance aryl-amine bond formation .

- Solvents : Polar aprotic solvents like DMF or DMSO improve intermediate solubility and reaction efficiency .

- Temperature Control : Maintain 80–100°C during nucleophilic substitution steps to minimize side reactions .

- Purification : Employ flash chromatography or preparative HPLC (>95% purity) to isolate the final product .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., propoxy and methyl groups on the pyrimidine ring) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching C₂₁H₂₃N₅O₃S) .

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the pyrimidine-arylamine linkage .

Q. What in vitro assays are suitable for preliminary mechanistic studies of this compound?

Methodological Answer:

- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits to identify targets .

- Cellular Apoptosis Assays : Treat cancer cell lines (e.g., HCT-116) and measure caspase-3/7 activation via luminescent substrates .

- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) to predict binding interactions with homology-modeled protein structures .

Advanced Research Questions

Q. How can conflicting structure-activity relationship (SAR) data for analogs of this compound be resolved?

Methodological Answer:

- QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., propoxy vs. methoxy groups) with bioactivity data .

- Crystallographic Analysis : Compare X-ray structures of analogs to identify conformational changes impacting target binding (e.g., pyrimidine ring puckering) .

- Meta-Analysis : Aggregate data from orthogonal assays (e.g., enzymatic IC₅₀ vs. cellular EC₅₀) to distinguish direct target modulation from off-target effects .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .

- Solubility Enhancement : Formulate with cyclodextrins or PEGylated nanoparticles to increase aqueous solubility (>50 µM in PBS) .

- Plasma Protein Binding (PPB) : Measure PPB via equilibrium dialysis; modify sulfonamide substituents to lower binding (>90% free fraction preferred) .

Q. How can researchers address low reproducibility in scaled-up synthesis?

Methodological Answer:

- Continuous Flow Reactors : Optimize residence time and mixing efficiency for critical steps (e.g., amide coupling) to reduce batch variability .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Crystallization Optimization : Use anti-solvent addition (e.g., water in DMF) with controlled cooling rates to ensure consistent particle size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.